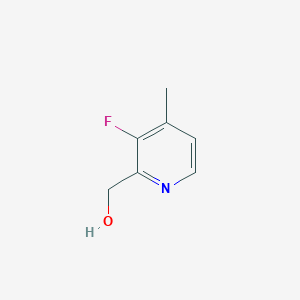

(3-Fluoro-4-methyl-2-pyridinyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

(3-fluoro-4-methylpyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8FNO/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4H2,1H3 |

InChI Key |

ANLWLBNIBUJWDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)CO)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 Fluoro 4 Methyl 2 Pyridinyl Methanol

Retrosynthetic Analysis of the (3-Fluoro-4-methyl-2-pyridinyl)methanol Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. wikipedia.org Applying this logic to this compound allows for the identification of key bond disconnections and strategic intermediates, thereby outlining potential forward synthetic routes.

The most logical initial disconnection is the C-O bond of the primary alcohol, or more strategically, a functional group interconversion (FGI) from the hydroxymethyl group back to a more synthetically accessible precursor. A common and effective strategy for installing a hydroxymethyl group at the activated C-2 position of a pyridine (B92270) ring is through the oxidation of a methyl group. This leads to the key precursor, 3-Fluoro-2,4-dimethylpyridine (B13662591) (1) . This transformation is strategically sound because the C-2 methyl group is inherently more reactive than the C-4 methyl group due to the electronic influence of the adjacent ring nitrogen. wikipedia.org

Further deconstruction of intermediate 1 focuses on the formation of the substituted pyridine core. Two primary retrosynthetic pathways emerge:

Fluorination Strategy: Disconnecting the C-F bond leads to 2,4-Dimethylpyridine (2) , also known as 2,4-lutidine. This route would require a regioselective fluorination at the C-3 position of the lutidine ring.

Methylation Strategy: Alternatively, disconnecting the C2-CH₃ bond from 1 would lead to 3-Fluoro-4-methylpyridine (B1330668) (3) . This pathway would necessitate a regioselective introduction of a methyl group (or a precursor) at the C-2 position.

Comparing these pathways, the synthesis of the 3-fluoro-4-methylpyridine moiety often relies on building upon a pre-functionalized pyridine ring rather than direct, late-stage C-H functionalization, which can suffer from poor regioselectivity. researchgate.net Therefore, a forward synthesis starting from a precursor to 3-Fluoro-4-methylpyridine (3) , followed by C-2 functionalization and final oxidation, represents a robust and logical approach.

Approaches to the 3-Fluoro-4-methylpyridine Moiety

Introducing a fluorine atom directly onto a pyridine ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. bohrium.com Moreover, such reactions often require harsh conditions and yield mixtures of isomers. For instance, the direct fluorination of 4-methylpyridine (B42270) (4-picoline) with elemental fluorine tends to produce 2-fluoro-4-methylpyridine (B58000) as the major product, which is the incorrect regioisomer for this synthetic pathway. nih.gov

A more effective and widely used method is nucleophilic aromatic substitution (SNAr). This approach requires a pyridine ring substituted with an activating electron-withdrawing group and a good leaving group, typically at the position where the fluorine is to be introduced. A common strategy involves the nitration of a pyridine derivative, followed by the displacement of the nitro group with a fluoride (B91410) ion. For example, a related compound, methyl 3-fluoropyridine-4-carboxylate, was successfully synthesized by treating its 3-nitro precursor with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net A similar strategy could be applied by starting with 4-methyl-3-nitropyridine (B1297851) and displacing the nitro group with fluoride.

Another established method for introducing fluorine is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine precursor, such as 3-amino-4-methylpyridine (B17607), to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄ or HF-pyridine) to yield the desired 3-fluoropyridine.

| Method | Precursor Example | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Methyl-3-nitropyridine | CsF, DMSO | Good for activated rings; avoids harsh electrophilic conditions. nih.gov |

| Balz-Schiemann Reaction | 3-Amino-4-methylpyridine | 1. NaNO₂, HBF₄ 2. Heat | Classic method for converting anilines and aminopyridines to fluoroarenes. |

| Direct Electrophilic Fluorination | 4-Methylpyridine | F₂/N₂ | Generally low regioselectivity for the C-3 position. nih.gov |

Table 1: Comparison of Fluorination Strategies for the Pyridine Nucleus.

The alternative approach of starting with a fluorinated pyridine and introducing a methyl group is often more complex. Direct C-H methylation of pyridines typically lacks regioselectivity and can lead to a mixture of products at the 2-, 3-, and 4-positions. nih.gov While methods exist for the vapor-phase methylation of pyridine, they often require specialized catalysts and high temperatures, with control over isomer distribution being a significant challenge.

Directed ortho metalation (DoM) can provide high regioselectivity but requires a suitable directing group on the pyridine ring. For 3-fluoropyridine, deprotonation with strong bases like n-butyllithium preferentially occurs at the C-2 position due to the inductive effect of the nitrogen and fluorine atoms, making selective C-4 methylation difficult. google.com Therefore, constructing the 3-fluoro-4-methylpyridine moiety via a halogenation strategy on a pre-methylated scaffold is generally considered a more reliable and controllable approach.

Introduction of the Hydroxymethyl Group at the C-2 Position

The final key transformation in the synthesis of this compound is the introduction of the hydroxymethyl group at the C-2 position. This is most efficiently achieved by the functionalization of a C-2 methyl group on the 3-fluoro-2,4-dimethylpyridine intermediate.

The methyl group at the C-2 (or α) position of the pyridine ring exhibits enhanced reactivity compared to other positions. The adjacent electron-withdrawing nitrogen atom increases the acidity of the methyl protons, facilitating deprotonation and subsequent reaction with electrophiles. wikipedia.org This inherent reactivity allows for selective functionalization of the C-2 methyl group in the presence of a C-4 methyl group in the 3-fluoro-2,4-dimethylpyridine precursor.

Several methods are available for the selective oxidation of a C-2 methyl group to a hydroxymethyl group. A robust and widely used industrial method involves a two-step sequence via the corresponding N-oxide. google.com

N-Oxidation: The 3-fluoro-2,4-dimethylpyridine is first oxidized to its N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Boekelheide Rearrangement and Hydrolysis: The resulting N-oxide is then treated with acetic anhydride. This induces a rearrangement reaction, selectively forming the 2-acetoxymethyl-3-fluoro-4-methylpyridine intermediate.

Hydrolysis: The acetate (B1210297) ester is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the final product, this compound.

This sequence is highly selective for the C-2 position and generally provides good yields.

| Step | Reactant | Reagents | Product |

| 1. N-Oxidation | 3-Fluoro-2,4-dimethylpyridine | H₂O₂ / Acetic Acid | 3-Fluoro-2,4-dimethylpyridine N-oxide |

| 2. Rearrangement | 3-Fluoro-2,4-dimethylpyridine N-oxide | Acetic Anhydride (Ac₂O) | 2-Acetoxymethyl-3-fluoro-4-methylpyridine |

| 3. Hydrolysis | 2-Acetoxymethyl-3-fluoro-4-methylpyridine | NaOH (aq) | This compound |

Table 2: Synthetic Sequence for the Oxidation of a C-2 Methyl Group via N-Oxide Rearrangement. google.com

Direct oxidation methods can also be considered. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) would typically oxidize the methyl group all the way to a carboxylic acid, wikipedia.org milder reagents can be employed. For example, selenium dioxide (SeO₂) is known to oxidize activated methyl groups to aldehydes. The resulting 3-fluoro-4-methyl-2-pyridinecarboxaldehyde could then be selectively reduced to the desired alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This two-step, one-pot procedure offers an alternative to the N-oxide rearrangement pathway.

Functionalization of a Methyl Group Adjacent to the Pyridine Ring

Halogenation-Hydrolysis Pathways to 2-Hydroxymethyl Pyridines

One of the classic methods for converting a methyl group at the C-2 position of a pyridine ring into a hydroxymethyl group involves a two-step sequence: free-radical halogenation followed by nucleophilic substitution (hydrolysis). The methyl group at the C-2 position is analogous to a benzylic position, making it susceptible to free-radical halogenation under appropriate conditions.

The process begins with the halogenation of a suitable precursor, such as 3-fluoro-2,4-dimethylpyridine. Using a radical initiator like azobisisobutyronitrile (AIBN) and a halogenating agent such as N-bromosuccinimide (NBS), a bromine radical is generated. This radical selectively abstracts a hydrogen atom from the C-2 methyl group, which is activated by the adjacent ring nitrogen. The resulting pyridinylmethyl radical then reacts with another molecule of NBS to form the 2-(bromomethyl)pyridine (B1332372) intermediate and propagate the radical chain.

In the second step, the 2-(bromomethyl) intermediate is subjected to hydrolysis. This is typically achieved by treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate, or simply with water, often in a polar, aprotic solvent. The reaction proceeds via a nucleophilic substitution mechanism (likely SN2), where the hydroxide ion displaces the bromide, yielding the final this compound product.

Table 1: Representative Conditions for Halogenation-Hydrolysis Pathway

| Step | Reagents & Conditions | Intermediate/Product | Typical Yield (%) |

| Halogenation | 3-fluoro-2,4-dimethylpyridine, N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 2-(Bromomethyl)-3-fluoro-4-methylpyridine | 60-80 |

| Hydrolysis | 2-(Bromomethyl)-3-fluoro-4-methylpyridine, aq. NaHCO₃, Acetone, 50°C | This compound | 85-95 |

Reduction of C-2 Carboxylic Acid Derivatives to the Methanol (B129727) Moiety

A highly effective and common strategy for installing the 2-hydroxymethyl group is through the reduction of a corresponding carboxylic acid derivative, such as an ester or an acid chloride. This approach offers excellent control and often high yields. A logical starting material for this pathway is 3-fluoro-4-methylpicolinic acid or its ester equivalent.

The synthesis can commence from a readily available precursor like quinolinic acid (pyridine-2,3-dicarboxylic acid). google.com Through a sequence of reactions including esterification, introduction of the methyl and fluoro groups, a key intermediate such as methyl 3-fluoro-4-methylpyridine-2-carboxylate can be prepared.

This ester is then reduced to the target alcohol. Strong reducing agents are typically required to reduce carboxylic esters. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation, capable of efficiently reducing the ester to the primary alcohol. researchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. Alternative, milder reducing agents like sodium borohydride can also be used, sometimes in the presence of additives like calcium chloride to enhance reactivity. google.com

Table 2: Comparison of Reducing Agents for 2-Pyridinecarboxylate Esters

| Reducing Agent | Solvent | Temperature (°C) | Relative Reactivity | Notes |

| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 to RT | Very High | Highly efficient but requires anhydrous conditions and careful handling. |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 to 50 | Moderate | Safer than LiAlH₄; reactivity may need to be enhanced with additives (e.g., CaCl₂). google.com |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | -78 | High | Can allow for reduction to the aldehyde if stoichiometry is controlled. |

| Borane (BH₃·THF) | THF | 0 to RT | High | Effective for reducing carboxylic acids directly, less common for esters. |

Organometallic Approaches for C-C Bond Formation at C-2

Organometallic chemistry provides powerful tools for direct C-C bond formation at a specific position on the pyridine ring. To synthesize this compound, an organometallic approach could be used to introduce a one-carbon unit (which is then converted to the methanol) at the C-2 position.

One strategy involves the deprotonation of the C-2 position of a 3-fluoro-4-methylpyridine precursor using a strong organometallic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The electron-withdrawing nature of the ring nitrogen and the fluoro substituent acidifies the adjacent C-2 proton, facilitating its removal. The resulting 2-lithiated pyridine species is a potent nucleophile. This nucleophile can then be reacted with a suitable one-carbon electrophile, such as formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde), to directly form the target alcohol. google.com Alternatively, reaction with a formylating agent like N,N-dimethylformamide (DMF) would yield the corresponding 2-carboxaldehyde, which can be easily reduced to the methanol moiety in a subsequent step. google.comorganic-chemistry.org

Another organometallic approach involves the use of pyridine N-oxides. The N-oxide functionality activates the C-2 position towards nucleophilic attack. Reaction of a 3-fluoro-4-methylpyridine N-oxide with a Grignard reagent, followed by rearrangement, can lead to the formation of 2-substituted pyridines. organic-chemistry.org

Table 3: Organometallic Reagents for C-2 Functionalization of Pyridine

| Organometallic Reagent | Precursor | Electrophile | Resulting C-2 Group |

| n-Butyllithium (n-BuLi) | 3-Fluoro-4-methylpyridine | Formaldehyde (HCHO) | -CH₂OH |

| n-Butyllithium (n-BuLi) | 3-Fluoro-4-methylpyridine | N,N-Dimethylformamide (DMF) | -CHO |

| Methylmagnesium bromide (MeMgBr) | 3-Fluoro-4-methylpyridine N-oxide | (Rearrangement) | -CH₃ (requires further steps) |

| Titanacyclopropanes | 3-Fluoro-4-methylpyridine N-oxide | Various electrophiles | -Alkyl (versatile) |

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of a polysubstituted pyridine like this compound hinges on the precise control of the regiochemistry of each substitution step. The electronic nature of the pyridine ring and the directing effects of existing substituents must be carefully managed.

Control of Pyridine Ring Fluorination and Alkylation

Achieving the specific 3-fluoro-4-methyl substitution pattern is a significant challenge. Direct electrophilic aromatic substitution on a pyridine ring is often difficult due to the ring's electron-deficient nature and typically occurs at the C-3 position. However, the presence of other substituents dramatically influences this outcome.

A robust strategy is to begin with a precursor where the substitution pattern is already established or can be reliably directed. For example, starting with a pre-functionalized pyridine, such as a 3-amino-4-methylpyridine derivative, allows for a diazotization reaction followed by a Balz-Schiemann reaction (using HBF₄) or related fluorinating agents to regioselectively install the fluorine at C-3. google.com

Alternatively, modern C-H activation and functionalization methods offer new avenues. nih.govresearchgate.net For instance, some transition-metal-catalyzed reactions can achieve selective fluorination, though directing the reaction specifically to C-3 in the presence of a C-4 methyl group requires a carefully chosen catalytic system. The "halogen dance" rearrangement is another phenomenon where a halogen can migrate to a more thermodynamically stable position under basic conditions, which could potentially be exploited. wikipedia.org Ultimately, the most reliable methods often involve building the substitution pattern through a multi-step sequence where each reaction's regioselectivity is well-defined, rather than attempting a one-pot functionalization of a simple pyridine.

Table 4: Regioselectivity in Pyridine Ring Substitution

| Reaction Type | Directing Group Effect | Preferred Position(s) | Example Reaction |

| Electrophilic Substitution (e.g., Nitration) | Electron-donating (e.g., -CH₃) | C-3, C-5 | Friedel-Crafts on activated pyridines |

| Nucleophilic Substitution (e.g., Chichibabin) | Unsubstituted | C-2, C-4 | Amination with NaNH₂ |

| Directed ortho Metalation (DoM) | Directing Metalating Group (DMG) at C-3 | C-2, C-4 | Lithiation directed by an amide at C-3 |

| N-Oxide Activation | N-Oxide | C-2, C-4 | Nitration or reaction with Grignards organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methyl 2 Pyridinyl Methanol

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a key site for a variety of chemical transformations, including nucleophilic substitution, oxidation, and condensation reactions.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon Center

The carbon atom of the hydroxymethyl group is susceptible to nucleophilic attack, particularly after activation of the hydroxyl group into a better leaving group.

The conversion of primary alcohols to alkyl bromides using phosphorus tribromide (PBr₃) is a well-established synthetic method. byjus.commasterorganicchemistry.com This reaction proceeds through an Sₙ2 mechanism. The process begins with the activation of the alcohol's oxygen by the electrophilic phosphorus atom, which forms a good leaving group. byjus.com Subsequently, a backside attack by the bromide ion on the carbon atom of the hydroxymethyl group leads to an inversion of configuration if the center is chiral. byjus.commasterorganicchemistry.com For (3-Fluoro-4-methyl-2-pyridinyl)methanol, this reaction would yield 2-(bromomethyl)-3-fluoro-4-methylpyridine. The reaction is typically efficient for primary and secondary alcohols. byjus.com

Table 1: Typical Conditions for Bromination of Primary Alcohols with PBr₃

| Parameter | Condition | Reference |

| Reagent | Phosphorus tribromide (PBr₃) | byjus.com |

| Solvent | Aprotic solvents like diethyl ether or pyridine (B92270) | byjus.com |

| Temperature | Typically low to moderate (e.g., 0 °C to room temperature) | byjus.com |

| Mechanism | Sₙ2 | byjus.commasterorganicchemistry.com |

| Stereochemistry | Inversion of configuration | byjus.commasterorganicchemistry.com |

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. This reaction is often catalyzed by an acid or a coupling agent. For instance, the esterification of fluorinated aromatic carboxylic acids with methanol has been reported, indicating the feasibility of the reverse reaction where the alcohol is part of the pyridine derivative. semanticscholar.org The electron-withdrawing nature of the fluorine atom on the pyridine ring can influence the reactivity of the hydroxymethyl group in such transformations. semanticscholar.org

Similarly, ether formation can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first converted to an alkoxide using a strong base, followed by reaction with an alkyl halide.

Oxidation Reactions of the Primary Alcohol

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 3-fluoro-4-methylpicolinaldehyde, or the carboxylic acid, 3-fluoro-4-methylpicolinic acid, depending on the oxidizing agent and reaction conditions used. A variety of reagents are available for this transformation, with milder reagents favoring the formation of the aldehyde and stronger oxidizing agents leading to the carboxylic acid.

Table 2: Common Oxidizing Agents for Primary Alcohols

| Oxidizing Agent | Product |

| Pyridinium (B92312) chlorochromate (PCC) | Aldehyde |

| Dess-Martin periodinane | Aldehyde |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid |

| Chromic acid (H₂CrO₄) | Carboxylic acid |

Condensation Reactions Involving the Hydroxyl Group

The hydroxyl group can participate in condensation reactions. For example, it can react with amines or other nucleophiles under appropriate conditions. These types of reactions are fundamental in the synthesis of more complex molecules and are often employed in the creation of heterocyclic compounds. chemscene.com

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The presence of the activating methyl group and the deactivating but ortho,para-directing fluoro group, along with the hydroxymethyl substituent, creates a complex substitution pattern for electrophilic and nucleophilic aromatic substitution reactions. Halogenation of the pyridine ring is a possible transformation. acs.org Furthermore, "halogen dance" rearrangements, where a halogen substituent migrates to a different position on the ring, have been observed in pyridine derivatives under basic conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for activated aromatic systems, and the pyridine nucleus in this compound is primed for such transformations. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, facilitates the attack of nucleophiles. This reactivity is significantly enhanced by the presence of a fluorine atom, which is an excellent leaving group in SNAr reactions. nih.govnih.gov

The general mechanism for SNAr reactions on pyridines with leaving groups at the 2- or 4-positions proceeds through a two-step addition-elimination sequence, involving a high-energy intermediate. quimicaorganica.org The rate of these reactions is often accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate. nih.govresearchgate.net

The fluorine atom at the 3-position and the methyl group at the 4-position of the pyridine ring in this compound have a pronounced influence on the SNAr reactivity. The fluorine atom, owing to its high electronegativity, exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly increases the electrophilicity of the pyridine ring, thereby making it more susceptible to nucleophilic attack. stackexchange.com This activating effect is a key factor in promoting SNAr reactions on fluorinated pyridines.

Conversely, the methyl group at the 4-position is an electron-donating group (+I effect), which would typically be expected to decrease the rate of SNAr by increasing the electron density on the aromatic ring. However, the position of the methyl group relative to the potential sites of nucleophilic attack is crucial. In the context of SNAr, the activating or deactivating nature of a substituent is highly dependent on its ability to stabilize the intermediate formed during the reaction.

The hydroxymethyl group at the 2-position can also influence the reactivity. While it is not a strong electron-withdrawing or -donating group, its proximity to the nitrogen atom and potential reaction sites can have steric implications and may also participate in intramolecular interactions that affect the reaction pathway.

Given the substitution pattern of this compound, SNAr reactions would be anticipated. The strong activating effect of the fluorine atom is likely to be a dominant factor. The following table outlines the expected influence of each substituent on SNAr reactivity:

| Substituent | Position | Electronic Effect | Expected Impact on SNAr Reactivity |

| Fluorine | 3 | Strong -I | Activating |

| Methyl | 4 | Weak +I | Deactivating |

| Hydroxymethyl | 2 | Weak -I | Minor electronic effect, potential steric hindrance |

It is important to note that while these are general predictions, the actual reactivity will be a result of the combined effects of all substituents and the specific reaction conditions employed.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions on the pyridine nucleus are generally more challenging compared to their benzene (B151609) counterparts. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. youtube.comyoutube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring to a significant extent.

For this compound, the existing substituents will direct any potential electrophilic attack. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect in EAS |

| Fluorine | 3 | -I > +M | Ortho, Para directing (deactivating) |

| Methyl | 4 | +I, +H | Ortho, Para directing (activating) |

| Hydroxymethyl | 2 | Weak -I | Meta directing (deactivating) |

| Pyridine N | 1 | -I, -M | Meta directing (strongly deactivating) |

Metal-Catalyzed Cross-Coupling Reactions on Pyridine Halides Derived from this compound

The hydroxymethyl group of this compound can be a synthetic handle for the introduction of other functionalities. For instance, it can be converted into a halide, such as a chloride or bromide, which can then participate in various metal-catalyzed cross-coupling reactions. This two-step approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring.

The conversion of the alcohol to a halide can be achieved using standard reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 2-(halomethyl)-3-fluoro-4-methylpyridine would be a valuable intermediate for cross-coupling reactions.

A variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are well-established methods for the functionalization of halopyridines. researchgate.netmdpi.commdpi.com These reactions typically involve the coupling of the pyridine halide with an organometallic reagent in the presence of a palladium catalyst and a base. The table below lists some potential cross-coupling reactions for a hypothetical 2-(chloromethyl)-3-fluoro-4-methylpyridine derivative:

| Coupling Reaction | Organometallic Reagent | Product Type |

| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | 2-(Arylmethyl)pyridine |

| Stille | Organotin compound (e.g., R-SnBu₃) | 2-(Alkenylmethyl)pyridine |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | 2-(Alkynylmethyl)pyridine |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | 2-(Aminomethyl)pyridine |

The success of these reactions would depend on the choice of catalyst, ligands, base, and solvent, as well as the nature of the coupling partner.

Intramolecular Cyclization and Rearrangement Pathways

The presence of the hydroxymethyl group at the 2-position, in proximity to the pyridine nitrogen and the 3-fluoro substituent, opens up possibilities for intramolecular cyclization reactions under certain conditions. For example, under basic conditions, the hydroxyl group could potentially displace the fluorine atom in an intramolecular SNAr reaction to form a fused heterocyclic system. However, the formation of a four-membered ring in this case would be energetically unfavorable.

Alternatively, if the hydroxymethyl group is converted to a better leaving group, intramolecular cyclization involving a nucleophile at another position on a side chain could be envisioned. For instance, if a nucleophilic group were introduced at the terminus of a substituent at the 4-methyl position, an intramolecular cyclization could lead to the formation of a new ring fused to the pyridine core.

Rearrangement reactions of the pyridine ring itself are less common but can occur under specific conditions, such as in the presence of very strong bases, which can lead to "halogen dance" rearrangements where a halogen atom migrates to a different position on the ring. rsc.org However, such rearrangements are not typically observed under standard reaction conditions.

Reaction Mechanism Elucidation for Key Transformations

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental studies and computational analysis. For SNAr reactions, kinetic studies could be employed to determine the rate-determining step. nih.govnih.gov The effect of different nucleophiles and reaction conditions on the reaction rate would provide insights into the nature of the transition state. Computational modeling, such as density functional theory (DFT) calculations, could be used to map the potential energy surface of the reaction and to visualize the structure of the intermediates and transition states. chemrxiv.org

For electrophilic aromatic substitution, the regioselectivity of the reaction could be rationalized by analyzing the stability of the Wheland intermediates formed upon attack of the electrophile at different positions of the pyridine ring. masterorganicchemistry.com Computational methods can be particularly useful in predicting the most likely site of electrophilic attack by calculating the electron density at various positions on the ring.

In the case of metal-catalyzed cross-coupling reactions, the mechanism would involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. The specific details of the mechanism would depend on the metal catalyst, the ligands, and the substrates involved. Mechanistic studies could involve the isolation and characterization of catalytic intermediates or the use of isotopic labeling to track the movement of atoms throughout the reaction.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net (3-Fluoro-4-methyl-2-pyridinyl)methanol serves as an ideal starting material for the synthesis of more elaborate heterocyclic systems, particularly those containing the biologically significant pyrazole (B372694) ring.

The synthesis of pyrazole rings is a well-established area of heterocyclic chemistry, frequently accomplished through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. conicet.gov.armdpi.com While not a direct precursor, this compound can be readily converted into the necessary intermediates for pyrazole synthesis.

A common synthetic strategy involves a two-step process. First, the primary alcohol of this compound is oxidized under controlled conditions to the corresponding aldehyde, (3-fluoro-4-methyl-2-pyridine)carboxaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with a ketone to form an α,β-unsaturated ketone, or it can be further elaborated to form a 1,3-diketone. This dicarbonyl intermediate is then cyclized with hydrazine or a substituted hydrazine (e.g., methylhydrazine) to yield the target pyrazole, which is now appended with the 3-fluoro-4-methyl-2-pyridinyl moiety. This method allows for the systematic introduction of the fluoropyridinyl group into a new heterocyclic core. conicet.gov.armdpi.com

| Structure | IUPAC Name | Synthetic Precursor from this compound | Co-reactant |

|---|---|---|---|

| 2-(3-(3-Fluoro-4-methylpyridin-2-yl)-1H-pyrazol-5-yl)phenol | 1-(3-Fluoro-4-methylpyridin-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione | Hydrazine | |

| 5-(3-Fluoro-4-methylpyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 1-(3-Fluoro-4-methylpyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | |

| Ethyl 5-(3-Fluoro-4-methylpyridin-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Ethyl 2-(3-fluoro-4-methylpicolinoyl)-3-oxobutanoate | Phenylhydrazine |

The methanol (B129727) group at the 2-position of the pyridine (B92270) ring provides a key site for functionalization, allowing the entire (3-Fluoro-4-methyl-2-pyridinyl)methyl moiety to be attached to other molecular scaffolds via nucleophilic substitution. quimicaorganica.org To achieve this, the hydroxyl group, which is a poor leaving group, must first be "activated."

This activation is typically achieved by converting the alcohol into a halide (e.g., a chloride using thionyl chloride) or a sulfonate ester (e.g., a tosylate or mesylate). The resulting electrophilic intermediate, (3-fluoro-4-methyl-2-pyridinyl)methyl chloride or tosylate, readily reacts with a wide range of nucleophiles. This strategy enables the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, effectively tethering the fluoropyridinylmethyl group to phenols, amines, thiols, and other nucleophilic species. sci-hub.se

| Nucleophile | Resulting Functional Group | Product Class | Potential Application |

|---|---|---|---|

| Phenol (Ar-OH) | Ether (-O-Ar) | Aryl Pyridylmethyl Ether | Pharmaceutical Scaffolds |

| Aniline (Ar-NH₂) | Secondary Amine (-NH-Ar) | N-Aryl Pyridylmethyl Amine | Ligand Synthesis |

| Thiophenol (Ar-SH) | Thioether (-S-Ar) | Aryl Pyridylmethyl Sulfide | Agrochemical Intermediates |

| Sodium Azide (NaN₃) | Azide (-N₃) | Pyridylmethyl Azide | Click Chemistry Precursor |

Role in Fluorinated Heterocyclic Scaffolds

The introduction of fluorine into heterocyclic compounds is a widely used strategy in drug discovery to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net this compound is an intrinsically valuable building block because it provides a pre-formed fluorinated heterocyclic core, streamlining the synthesis of complex fluorinated targets. researchgate.netnih.gov

Using this compound, chemists can avoid potentially harsh or low-yielding fluorination steps late in a synthetic sequence. The existing C-F bond is robust, allowing for a wide range of chemical modifications to be performed on the methanol group or other parts of the molecule without its loss. This building block can be used in annulation reactions, where the methanol group participates in the formation of a new fused ring, leading to the creation of novel polycyclic fluorinated heterocyclic systems such as fluorinated pyrido[1,2-a]indoles or related structures.

Strategies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.net The structure of this compound is well-suited for DOS strategies due to its multiple points for diversification.

A potential DOS pathway could begin by creating a set of diverse intermediates through the functionalization of the methanol group, as described in section 4.1.2. This initial library of activated pyridylmethyl electrophiles could then be reacted with a collection of diverse nucleophiles. In a subsequent step, a different reaction, such as a palladium-catalyzed cross-coupling at another position on the pyridine ring (if suitably functionalized), could be performed. This multi-directional approach allows for the rapid generation of a wide array of molecules with distinct skeletal frameworks and peripheral functional groups, all originating from a single, common starting material.

Development of Novel Reagents and Catalysts Utilizing the Pyridine Scaffold

The pyridine scaffold is a privileged structure in the design of ligands for transition metal catalysis and in the development of organocatalysts. nih.govresearchgate.netnih.gov The nitrogen atom's lone pair of electrons can coordinate to metal centers, and the electronic properties of the pyridine ring can be tuned to influence the reactivity and selectivity of the catalyst. rsc.orgresearchgate.net

This compound serves as a promising platform for developing new reagents and catalysts. The methanol group can be chemically transformed into various functionalities known to be effective in catalysis. For instance, it can be converted into a phosphine (B1218219) to create a P,N-bidentate ligand for asymmetric catalysis, or into an amine or thiol for other coordination chemistries. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring provides a unique electronic environment that can modulate the properties of a resulting catalyst, potentially leading to enhanced performance in specific chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F in this case—a detailed picture of the chemical environment and connectivity of each atom can be assembled. For (3-fluoro-4-methyl-2-pyridinyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive dataset for full structural assignment. The data presented herein is based on predicted NMR spectra, providing a theoretical framework for the spectroscopic properties of the molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol (B129727) group, the methyl protons, and the hydroxyl proton.

The two aromatic protons on the pyridine (B92270) ring are expected to appear as doublets, a consequence of their coupling to each other. The methylene protons of the -CH₂OH group are anticipated to be deshielded by the adjacent oxygen and the aromatic ring, appearing as a singlet, or as a doublet if coupled to the hydroxyl proton. The methyl group protons at the 4-position will likely appear as a singlet, being isolated from other protons. The hydroxyl proton signal is often broad and its chemical shift can be variable, depending on concentration and solvent.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.95 | d | 4.8 |

| H-6 | 8.20 | d | 4.8 |

| -CH₂OH | 4.80 | s | - |

| -CH₃ | 2.30 | s | - |

| -OH | Variable | br s | - |

Note: Predicted data is for illustrative purposes. Actual experimental values may vary.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to give a distinct signal. The presence of the fluorine atom will introduce C-F coupling, which can be observed as splitting of the signals for the carbons in close proximity to the fluorine atom.

The carbon directly bonded to the fluorine (C-3) is expected to show a large one-bond coupling constant (¹JCF). The adjacent carbons (C-2 and C-4) will exhibit smaller two-bond coupling constants (²JCF). The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and the nitrogen atom in the pyridine ring. The methylene carbon of the methanol group and the methyl carbon will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C-2 | 155.0 | ²JCF ≈ 15 |

| C-3 | 158.0 | ¹JCF ≈ 240 |

| C-4 | 125.0 | ²JCF ≈ 20 |

| C-5 | 123.0 | ⁴JCF ≈ 3 |

| C-6 | 148.0 | ³JCF ≈ 5 |

| -CH₂OH | 60.0 | - |

| -CH₃ | 18.0 | - |

Note: Predicted data is for illustrative purposes. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it is readily detected. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings.

In this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-2 and H-4, if present, though in this substituted pyridine, it would be coupling to H-5). The magnitude of the coupling constants provides further structural information.

Predicted ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFH, Hz) |

| F-3 | -130.0 | dd | ³JFH-2 ≈ 8, ⁴JFH-5 ≈ 2 |

Note: Predicted data is for illustrative purposes relative to a standard like CFCl₃. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete connectivity of a molecule.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak is expected between the two aromatic protons (H-5 and H-6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between:

H-5 and C-5

H-6 and C-6

The methylene protons (-CH₂OH) and the methylene carbon (-CH₂OH)

The methyl protons (-CH₃) and the methyl carbon (-CH₃)

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. Key expected HMBC correlations for this compound include:

The methylene protons (-CH₂OH) to the aromatic carbons C-2 and C-3.

The methyl protons (-CH₃) to the aromatic carbons C-3, C-4, and C-5.

The aromatic proton H-5 to carbons C-3, C-4, and C-6.

The aromatic proton H-6 to carbons C-2, C-4, and C-5.

Predicted 2D NMR Correlations:

| Protons | COSY Correlations | HSQC Correlations | HMBC Correlations |

| H-5 | H-6 | C-5 | C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5 |

| -CH₂OH | - | -CH₂OH | C-2, C-3 |

| -CH₃ | - | -CH₃ | C-3, C-4, C-5 |

Note: Predicted correlations are based on the expected molecular structure.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton, carbon, and fluorine signals can be achieved, thereby providing a definitive structural elucidation of this compound.

NOESY for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the stereochemistry and preferred conformation of a molecule in solution. By detecting through-space interactions between protons that are in close proximity (typically within 5 Å), NOESY can reveal the spatial arrangement of atoms.

For this compound, a NOESY experiment would be instrumental in defining the orientation of the hydroxymethyl group relative to the pyridine ring. Key expected NOE correlations would include:

Hydroxymethyl Protons (-CH₂OH) and Ring Proton (H-5): A correlation between the protons of the hydroxymethyl group and the proton at the 5-position of the pyridine ring would indicate a spatial proximity, helping to define the rotational conformation around the C2-CH₂OH bond.

Methyl Protons (-CH₃) and Ring Proton (H-5): An observable NOE between the methyl protons at the 4-position and the proton at the 5-position would confirm their adjacent placement on the ring.

Hydroxymethyl Protons (-CH₂OH) and Methyl Protons (-CH₃): The presence or absence of a correlation between the hydroxymethyl protons and the methyl protons would provide critical information about the rotational barrier and the preferred conformation around the C2-C3 and C3-C4 bonds.

The rotational freedom of the hydroxymethyl group means that the observed NOEs would likely be an average of the most stable conformations. The fluorine substituent at the 3-position may influence the conformational preference through steric and electronic effects, which would be reflected in the NOESY spectrum.

| Interacting Protons | Expected NOESY Correlation | Implication |

| -CH₂OH and H-5 | Possible | Provides insight into the rotational preference of the hydroxymethyl group. |

| -CH₃ and H-5 | Expected | Confirms the proximity of the methyl group and the H-5 proton. |

| -CH₂OH and -CH₃ | Possible | Indicates the preferred spatial arrangement of the substituents. |

| Interactive Data Table: Click headers to sort. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₈FNO), the theoretical exact mass can be calculated.

The molecular ion [M+H]⁺ is commonly observed in soft ionization techniques like electrospray ionization (ESI). The high mass accuracy of HRMS, typically in the parts-per-million (ppm) range, allows for the unambiguous confirmation of the elemental composition.

| Ion | Elemental Formula | Theoretical Exact Mass (Da) |

| [M]⁺• | C₇H₈FNO⁺• | 141.05899 |

| [M+H]⁺ | C₇H₉FNO⁺ | 142.06687 |

| [M+Na]⁺ | C₇H₈FNONa⁺ | 164.04886 |

| Interactive Data Table: Click headers to sort. |

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragments provides a fingerprint of the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of pyridinylmethanol and substituted pyridine compounds.

A plausible fragmentation pathway would involve:

Loss of a hydrogen atom: From the molecular ion [M]⁺•, loss of a hydrogen radical from the hydroxymethyl group can lead to the formation of a stable oxonium ion.

Loss of the hydroxyl group: Cleavage of the C-O bond can result in the loss of a hydroxyl radical (•OH).

Loss of the hydroxymethyl group: The entire -CH₂OH group can be lost as a radical.

Ring fragmentation: Subsequent fragmentations can involve the cleavage of the pyridine ring, often initiated by the loss of HCN or related neutral molecules.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 141 | [M]⁺• Molecular ion |

| 140 | [M-H]⁺ |

| 124 | [M-OH]⁺ |

| 110 | [M-CH₂OH]⁺ |

| Interactive Data Table: Click headers to sort. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. cdnsciencepub.comresearchgate.netcdnsciencepub.comnih.gov

The IR and Raman spectra of this compound would exhibit distinct bands corresponding to its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretches from the methyl and hydroxymethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.comnih.gov The substitution pattern will influence the exact positions and intensities of these bands.

C-F Stretch: The carbon-fluorine stretching vibration is expected to give a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. For fluoropyridines, this band is often observed around 1200-1300 cm⁻¹. researchgate.net

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol will appear as a strong band in the 1000-1075 cm⁻¹ region of the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretch | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400-1650 |

| C-F | Stretch | 1200-1300 |

| C-O | Stretch | 1000-1075 |

| Interactive Data Table: Click headers to sort. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine and its derivatives typically exhibit two main absorption bands:

π → π* transitions: These are generally strong absorptions occurring at shorter wavelengths, often below 280 nm. For substituted pyridines, these bands can be influenced by the nature and position of the substituents.

n → π* transitions: These are weaker absorptions that occur at longer wavelengths, typically above 270 nm. They involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital.

The presence of the fluoro, methyl, and hydroxymethyl substituents will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted pyridine. The fluorine atom, being an auxochrome, is likely to cause a slight bathochromic (red) or hypsochromic (blue) shift depending on its electronic interplay with the pyridine ring. Studies on fluoropyridines have documented these effects. researchgate.net

| Transition Type | Expected Wavelength Range (nm) | Characteristics |

| π → π | < 280 | Strong absorption (high ε) |

| n → π | > 270 | Weak absorption (low ε) |

| Interactive Data Table: Click headers to sort. |

Electronic Transitions and Chromophore Analysis

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are primarily determined by the electronic structure of its core chromophore, the substituted pyridine ring. A chromophore is the part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to any group of atoms that absorbs light in this region. technologynetworks.com The pyridine ring contains a system of conjugated π-electrons and a nitrogen atom with a non-bonding pair of electrons (n-electrons), giving rise to characteristic electronic transitions.

The principal electronic transitions observed in pyridine and its derivatives are the π→π* (pi to pi star) and n→π* (n to pi star) transitions. researchgate.netlcms.cz

π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In the parent pyridine molecule, strong absorptions corresponding to π→π* transitions are observed around 200 nm and 255 nm. sielc.comnist.gov

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. They are of lower energy and significantly lower intensity compared to π→π* transitions. For pyridine, this absorption band is often observed as a shoulder around 280 nm, and it is characteristically sensitive to solvent polarity.

The substituents on the pyridine ring—a fluorine atom, a methyl group, and a hydroxymethyl (methanol) group—act as auxochromes, modifying the absorption characteristics of the parent chromophore. Their effects can be predicted based on general principles of electronic spectroscopy:

Fluorine (-F): As a highly electronegative, electron-withdrawing group, fluorine can induce a hypsochromic (blue) shift on the π→π* transitions due to the inductive effect (-I), which stabilizes the ground state.

Methyl (-CH₃): This is an electron-donating group through hyperconjugation, which can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

Methanol (-CH₂OH): The hydroxymethyl group has a weak inductive effect. Its primary influence may be through its ability to engage in hydrogen bonding with protic solvents, which can preferentially stabilize the non-bonding electrons on the pyridine nitrogen, leading to a hypsochromic shift of the n→π* transition.

Table 1: Representative UV-Vis Absorption Data for Substituted Pyridine Derivatives in Methanol

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |

| π→π | ~ 210 - 230 | > 5,000 |

| π→π | ~ 260 - 280 | 2,000 - 5,000 |

| n→π* | ~ 275 - 295 (often a shoulder) | < 500 |

| Note: This table presents expected values for a substituted pyridine derivative like this compound based on general data for similar compounds. Actual experimental values may vary. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgebi.ac.uk The method involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. ebi.ac.uk This analysis provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions that stabilize the crystal lattice.

A crystal structure has not been reported for this compound in the surveyed literature. However, the analysis of structurally similar compounds, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides insight into the likely structural features. nih.gov Based on such analogues, a crystallographic study of this compound would be expected to reveal key structural parameters.

The solid-state structure would be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group of the methanol substituent is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor. This would likely lead to the formation of strong O—H···N hydrogen bonds, linking molecules into chains or more complex networks within the crystal lattice. nih.gov The packing of these networks would be further governed by weaker van der Waals forces and potential C—H···F or π–π stacking interactions, although the latter may be sterically hindered.

The key structural data that would be obtained from an X-ray diffraction experiment are summarized in the table below, using data from a related pyridinylmethanol derivative as a representative example to illustrate the expected findings.

Table 2: Illustrative Crystallographic Data for a Pyridinylmethanol Derivative

| Parameter | Description | Representative Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | Length of the 'a' axis of the unit cell. | 5.85 |

| b (Å) | Length of the 'b' axis of the unit cell. | 16.50 |

| c (Å) | Length of the 'c' axis of the unit cell. | 11.20 |

| β (°) | Angle of the 'beta' axis of the unit cell. | 101.5 |

| Selected Bond Lengths (Å) | ||

| C(pyridyl)–C(methanol) | Bond between pyridine ring and methanol carbon. | 1.51 |

| C(methanol)–O | Bond within the methanol group. | 1.42 |

| Key Intermolecular Interaction | ||

| O—H···N Distance (Å) | Hydrogen bond between hydroxyl and pyridine N. | ~2.80 |

| Note: The data presented in this table are illustrative and based on known structures of similar pyridinylmethanol compounds. nih.gov The actual crystallographic data for this compound would need to be determined experimentally. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for modeling molecular systems. Methods like Density Functional Theory (DFT) allow for the detailed examination of a molecule's geometry and electronic landscape, providing a foundational understanding of its chemical nature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (3-Fluoro-4-methyl-2-pyridinyl)methanol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. scispace.com These calculations yield precise information on bond lengths, bond angles, and dihedral angles. scispace.comscielo.org.mx

For a related molecule, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, DFT calculations have determined that the C-O bond length in the methanol (B129727) group is 1.427 Å, which aligns well with standard values. scispace.com Similar calculations for this compound would provide the exact spatial coordinates of each atom, confirming the planarity of the pyridine (B92270) ring and the orientation of the hydroxymethyl and methyl groups. The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting the influence of the electronegative fluorine atom and the nitrogen in the pyridine ring.

Table 1: Representative Optimized Geometric Parameters from DFT Calculations for a Pyridine Derivative (Note: Data shown is for a related compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, as a representative example of DFT outputs.) scispace.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (methanol) | 1.427 | C-C-N (ring) | ~120 |

| C-C (ring avg.) | ~1.39 | H-C-H (methyl) | ~109.5 |

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For the related compound (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the calculated HOMO-LUMO energy gap is 5.302 eV. scispace.com A similar analysis for this compound would precisely determine its kinetic stability and predict its behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Energy Parameters (Note: The values are illustrative, based on a similar pyridine-containing compound.) scispace.com

| Parameter | Energy (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.302 | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. scispace.comresearchgate.net The MESP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the electronegative fluorine, nitrogen, and oxygen atoms. researchgate.net

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton of the methanol group. researchgate.net

By analyzing the MESP surface, one can predict how the molecule will interact with other reagents, providing valuable insights into its reaction mechanisms. scispace.com

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic properties of molecules. These theoretical spectra serve as a powerful complement to experimental data, aiding in the interpretation and assignment of spectral signals.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. aps.orgnih.govresearchgate.net

These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value (δ) relative to a standard reference, typically Tetramethylsilane (TMS). liverpool.ac.uk The predicted chemical shifts for the protons and carbons in the pyridine ring, the methyl group, and the hydroxymethyl group of this compound can be compared with experimental spectra to confirm its structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or conformational changes. nih.gov

Vibrational Frequency Predictions (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. scispace.comscifiniti.com

The theoretical vibrational analysis for this compound would yield a set of frequencies corresponding to specific molecular motions, such as:

C-H stretching from the aromatic ring and methyl group.

O-H stretching from the hydroxymethyl group.

C-F stretching , a characteristic vibration for fluorinated compounds.

Pyridine ring stretching and bending modes .

Calculated frequencies are often systematically overestimated compared to experimental values, so a scaling factor is typically applied to improve the correlation. scispace.comscifiniti.com These predicted spectra are invaluable for assigning the bands observed in experimental IR and Raman measurements. scifiniti.com

Table 3: Representative Predicted Vibrational Frequencies (Note: These are general frequency ranges for characteristic bonds found in pyridine derivatives.) scispace.comacs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms offers profound insights into the reactivity and stability of molecules. For a compound like this compound, such studies would be critical in predicting its behavior in various chemical transformations.

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry for understanding reaction kinetics. By mapping the energy landscape of a reaction, scientists can identify the transition state—the highest energy point along the reaction coordinate. This information is crucial for determining the activation energy and, consequently, the rate of a reaction. For this compound, this analysis could be applied to key transformations such as oxidation of the methanol group or substitution reactions on the pyridine ring.

Future research would likely employ Density Functional Theory (DFT) to locate and characterize the geometries and energies of reactants, products, and transition states. This would allow for the creation of a detailed reaction profile, highlighting the energetic barriers that govern the chemical reactivity of the molecule.

Solvent Effects on Reactivity and Conformation

The surrounding solvent environment can significantly influence the reactivity and conformational preferences of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For this compound, investigating solvent effects would be crucial for understanding its behavior in different reaction media and biological environments. The polarity of the solvent can affect the stability of transition states and intermediates, thereby altering reaction rates and pathways. Furthermore, solvent interactions can influence the preferred three-dimensional shape (conformation) of the molecule, which is critical for its biological activity. Studies on related fluorinated pyridines have shown that solvent polarity can significantly impact molecular parameters and chemical properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the different shapes a molecule can adopt and the relative stability of these conformations.

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over a series of small time steps. This would generate a trajectory of the molecule's movement, from which preferred conformations and the dynamics of conformational changes could be identified. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a protein's active site. The flexibility and conformational preferences of the methanol side chain, as well as the orientation of the fluoro and methyl groups, would be of primary interest in such a study.

While direct computational data for this compound is not presently found in the public scientific literature, the established theoretical frameworks are well-suited to provide these critical insights in future research endeavors. Such studies would be invaluable for guiding the synthesis and application of this and other related fluorinated heterocyclic compounds.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in pharmaceutical and chemical analysis, providing the means to separate complex mixtures into their individual components. For a polar, aromatic compound like (3-Fluoro-4-methyl-2-pyridinyl)methanol, a range of chromatographic strategies are utilized to assess purity, identify impurities, and confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds. Its versatility and high resolution make it ideal for the purity assessment of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar aromatic compounds. nih.govphenomenex.com In this technique, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. wikipedia.org For this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). wikipedia.orgint-res.com Adjusting the pH of the mobile phase with additives such as formic acid or ammonium formate can be crucial for achieving good peak shape and retention for pyridine (B92270) compounds, which are basic in nature. helixchrom.comhelixchrom.comsielc.com

Normal-Phase HPLC (NP-HPLC), while less common for such analytes, can be a valuable alternative. It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode can offer different selectivity compared to reversed-phase, which can be advantageous for separating specific impurities that may co-elute in RP-HPLC.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18) or Octylsilane (C8) | Silica (SiO₂) or Cyano (CN) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol mixtures, often with acidic modifiers (e.g., formic acid, acetic acid). sielc.com | Hexane/Isopropanol or Heptane/Ethanol mixtures. |

| Elution Principle | Separation based on hydrophobicity; polar compounds elute first. wikipedia.org | Separation based on polarity; non-polar compounds elute first. |

| Common Detector | UV-Vis Detector (typically at 250-275 nm for pyridine ring). sielc.comptfarm.pl | UV-Vis Detector. |

While this compound itself is not a chiral compound, synthetic routes involving related chiral intermediates or the potential for chiral impurities necessitate methods for assessing enantiomeric purity. Chiral HPLC is the definitive technique for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net For polar molecules with active hydrogens, such as the hydroxyl group in this compound, direct analysis by GC can be problematic due to poor peak shape and potential thermal degradation. libretexts.orgoup.com

To overcome the challenges of analyzing polar compounds by GC, derivatization is employed. colostate.edu This process chemically modifies the analyte to increase its volatility and thermal stability. researchgate.netresearchgate.net For alcohols like this compound, two primary derivatization strategies are silylation and acylation. libretexts.orgchromtech.com

Silylation: This is the most common derivatization method for compounds with active hydrogens. chromtech.com A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. phenomenex.com The resulting TMS derivative is significantly more volatile and less polar, making it highly suitable for GC analysis. phenomenex.com

Acylation: This strategy involves reacting the hydroxyl group with an acylating reagent, such as an acid anhydride (e.g., trifluoroacetic anhydride). This reaction forms an ester, which is more volatile and less polar than the parent alcohol. osti.gov Acylated derivatives are often more stable than their silylated counterparts. libretexts.org

| Strategy | Reagent Example | Reaction | Advantages | Considerations |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces active -OH hydrogen with a -Si(CH₃)₃ group. phenomenex.com | Highly effective at increasing volatility; reagents are readily available. chromtech.com | Derivatives can be sensitive to moisture; reagents will react with water or alcohol solvents. colostate.edu |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Forms a trifluoroacetyl ester with the -OH group. | Derivatives are generally very stable; can enhance detector response (e.g., for ECD). libretexts.orgcolostate.edu | Reaction by-products may need to be removed before analysis. colostate.edu |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), are essential for comprehensive analysis. americanpharmaceuticalreview.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for detecting and quantifying trace-level impurities in pharmaceutical ingredients. resolvemass.casynthinkchemicals.comshimadzu.com The initial LC separation isolates impurities from the main compound. The separated components are then ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. americanpharmaceuticalreview.com This provides not only the molecular weight of an impurity but also structural information through fragmentation patterns, which is critical for the identification of unknown degradation products or synthesis-related impurities. americanpharmaceuticalreview.comsynthinkchemicals.com The high sensitivity of LC-MS/MS allows for quantification at very low levels, which is crucial for meeting stringent regulatory requirements. europeanpharmaceuticalreview.comemerypharma.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile compounds. nih.govmdpi.comcdc.gov Following the derivatization of this compound, GC-MS can be used to confirm its identity and analyze for any volatile impurities. The electron ionization (EI) source in a GC-MS system produces a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for confident identification by comparison to spectral libraries. nih.govnih.gov This technique is invaluable for confirming the structure of the derivatized analyte and identifying any co-eluting volatile or semi-volatile impurities. northeastfc.uk

Quantitative Analytical Methods

Quantitative analysis is essential for determining the precise amount of a substance in a sample. For "this compound," spectrophotometric and chromatographic methods are standardly used to achieve accurate and reproducible quantification.

UV-Visible spectrophotometry is a widely accessible and rapid method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Pyridine and its derivatives are known to exhibit strong UV absorbance due to their aromatic nature. sielc.comresearchgate.net The concentration of "this compound" in a solution can be determined by measuring its absorbance at a specific wavelength (λ_max) and applying the Beer-Lambert Law.

The λ_max for pyridine itself is typically observed around 254 nm. sielc.comresearchgate.net Substituents on the pyridine ring, such as the fluoro, methyl, and methanol groups in the target compound, will influence the electronic transitions and thus shift the λ_max. A wavelength scan is first performed to identify the λ_max for "this compound" in a given solvent. A calibration curve is then constructed by measuring the absorbance of a series of solutions with known concentrations. The concentration of an unknown sample can then be determined by interpolating its absorbance value on this curve. Derivative spectrophotometry can also be employed to resolve overlapping spectral bands and enhance the selectivity of the analysis, particularly in complex matrices. uw.edu.plmdpi.com

Table 1: Example Calibration Data for Spectrophotometric Quantification of this compound Note: This data is illustrative.

| Standard Concentration (µg/mL) | Absorbance at λ_max (e.g., 265 nm) |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 15.0 | 0.458 |

| 20.0 | 0.610 |

| 25.0 | 0.763 |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer high selectivity and sensitivity for the quantification of "this compound". researchgate.netptfarm.plresearchgate.net These methods separate the target analyte from impurities and other components of the sample matrix before detection and quantification.